Nonyl 4-benzoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl 4-benzoylbenzoate is an organic compound that belongs to the class of benzoylbenzoates It is characterized by the presence of a nonyl group attached to the 4-position of the benzoylbenzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nonyl 4-benzoylbenzoate typically involves the esterification of 4-benzoylbenzoic acid with nonanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows: [ \text{4-Benzoylbenzoic acid} + \text{Nonanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Nonyl 4-benzoylbenzoate can undergo various chemical reactions, including:
Oxidation: The nonyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The benzoyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nonyl 4-carboxybenzoate.
Reduction: Nonyl 4-hydroxybenzoate.
Substitution: Nonyl 4-bromobenzoylbenzoate.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antifungal agent due to its ability to disrupt biofilms.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Nonyl 4-benzoylbenzoate involves its interaction with cellular membranes, leading to disruption of membrane integrity. This membranolytic activity is particularly effective against biofilms, making it a promising candidate for antifungal applications . The compound may also interact with specific molecular targets, such as enzymes involved in ergosterol synthesis, thereby inhibiting fungal growth.
Comparison with Similar Compounds
Nonyl 4-benzoylbenzoate can be compared with other benzoylbenzoate derivatives, such as:
Benzyl benzoate: Used as a medication and insect repellent.
4-Benzoylbenzoic acid: A precursor in the synthesis of various organic compounds.
Nonyl 3,4-dihydroxybenzoate: Studied for its antifungal properties.
Uniqueness: this compound is unique due to its specific nonyl substitution, which imparts distinct chemical and biological properties
Properties
CAS No. |
53912-02-0 |
---|---|
Molecular Formula |
C23H28O3 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
nonyl 4-benzoylbenzoate |
InChI |
InChI=1S/C23H28O3/c1-2-3-4-5-6-7-11-18-26-23(25)21-16-14-20(15-17-21)22(24)19-12-9-8-10-13-19/h8-10,12-17H,2-7,11,18H2,1H3 |
InChI Key |
HHHHWTWRWHOEQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.